Product packaging for 5-(methylamino)-1H-indole-3-acetonitrile(Cat. No.:)

5-(methylamino)-1H-indole-3-acetonitrile

Cat. No.: B8588264
M. Wt: 185.22 g/mol
InChI Key: DBLQFXNZAWIKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylamino)-1H-indole-3-acetonitrile is a specialized 3-substituted indole compound intended for research and development applications. As a derivative of the indole scaffold, it serves as a versatile building block in organic synthesis and medicinal chemistry . Indole-based compounds are recognized as privileged structures in drug discovery due to their broad-spectrum biological and pharmaceutical activities . This compound is particularly valuable for constructing diverse heterocyclic frameworks. The 3-cyanoacetyl group present in related, well-studied precursors is a key functional handle that allows researchers to efficiently synthesize a wide array of complex molecules, including pyridines, pyrimidines, pyrazoles, and carbazoles, through multi-component reactions . These synthesized heterocycles are frequently screened for various pharmacological activities, such as antimicrobial, anti-inflammatory, analgesic, and anticancer properties . The presence of the methylamino group at the 5-position offers a distinct site for further chemical modification, enabling the fine-tuning of physical, chemical, and biological properties for structure-activity relationship (SAR) studies. Applications: This reagent is primarily used as a key synthetic intermediate in the design and development of novel bioactive molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B8588264 5-(methylamino)-1H-indole-3-acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-[5-(methylamino)-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C11H11N3/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11/h2-3,6-7,13-14H,4H2,1H3

InChI Key

DBLQFXNZAWIKCH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)NC=C2CC#N

Origin of Product

United States

Synthetic Methodologies for 5 Methylamino 1h Indole 3 Acetonitrile and Its Analogs

Classical Approaches to Indole-3-Acetonitrile (B3204565) Synthesis

The indole-3-acetonitrile scaffold is a common structural motif for which several classical synthetic routes have been established. One of the most prevalent methods involves the use of gramine (B1672134), an intermediate readily obtained from the Mannich reaction of indole (B1671886). mdma.ch This approach hinges on the nucleophilic substitution of the dimethylamino group of gramine with a cyanide ion to introduce the acetonitrile (B52724) moiety at the C3 position. mdma.ch

Another fundamental method is the direct conversion of indole-3-carboxaldehydes into indole-3-acetonitriles. mdma.ch This transformation can be achieved in a one-step process, providing a straightforward route to the desired acetonitrile side chain. mdma.ch The synthesis of indole-3-acetonitrile and its derivatives has been a subject of extensive research, leading to various protocols, including those starting from tryptophan or involving dehydration of the corresponding amide intermediate, sometimes using catalysts like phosphorus pentoxide. chemicalbook.comresearchgate.net For more complex analogs, such as glycosylated indole-3-acetonitriles, multi-step total syntheses have been developed, employing key reactions like the Sonogashira coupling. nih.gov

Modern Catalytic Strategies for Indole Formation

Modern synthetic chemistry has introduced a host of transition-metal-catalyzed reactions that offer significant advantages over classical methods, including milder reaction conditions and broader functional group tolerance. mdpi.com Palladium-catalyzed reactions are particularly powerful tools for constructing the indole nucleus. mdpi.com These methods include one-pot syntheses via the annulation of ortho-iodoanilines and aldehydes, cascade reactions, and multicomponent reaction (MCR) assembly processes that can produce indoles with high regioselectivity. tandfonline.comorganic-chemistry.org

Other transition metals like rhodium, copper, and cobalt also play a crucial role in contemporary indole synthesis. mdpi.com Rhodium catalysts, for example, enable the synthesis of 3-substituted indole-3-carboxamides from 2-ethynylanilines and isocyanates. organic-chemistry.org Copper-catalyzed domino reactions and cobalt-catalyzed cross-dehydrogenative couplings represent efficient methods for building the indole core. tandfonline.commdpi.com These catalytic approaches provide versatile pathways to substituted indoles that can serve as precursors for 5-(methylamino)-1H-indole-3-acetonitrile. mdpi.comnumberanalytics.com

Table 1: Comparison of Modern Catalytic Strategies for Indole Synthesis
Catalyst SystemReaction TypeKey FeaturesReference
Palladium (Pd)Cascade Reaction / MCRHigh functional group tolerance, high regioselectivity, versatile. mdpi.comtandfonline.com
Rhodium (Rh)Cyclization-AdditionMild conditions, good for indole-3-carboxamides. organic-chemistry.org
Copper (Cu)Domino SynthesisEfficient for sequential bond formation. tandfonline.com
Cobalt (Co)Cross-Dehydrogenative CouplingEfficient C-H activation for bond formation. mdpi.com

Regioselective Functionalization at Position 5 of the Indole Ring

Introducing the methylamino group specifically at the C5 position of the indole ring is a critical challenge in the synthesis of the target molecule. The inherent reactivity of the indole nucleus favors substitution at the C2 and C3 positions, making direct functionalization of the benzene (B151609) portion (positions C4 to C7) more difficult. nih.gov

To overcome this, regioselective C-H functionalization strategies have been developed. One effective method is the use of a directing group, such as a removable pivaloyl group at the C3 position, which can steer arylation reactions to the C4 or C5 position. nih.govresearchgate.net Specifically, C5 arylation has been achieved using a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) catalyst. researchgate.net Direct C5-H iodination of indoles offers another powerful, metal-free approach to introduce a functional handle at the desired position, which can then be converted to the amino group. rsc.orgresearchgate.net Furthermore, copper-catalyzed C5-H alkylation reactions have been developed for indoles bearing carbonyl functionalities at the C3 position, demonstrating the feasibility of selective C-C bond formation at the C5 position. nih.gov The synthesis could proceed from a 5-nitroindole (B16589) derivative, which is then reduced to the 5-aminoindole (B14826) and subsequently methylated. d-nb.info

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires systematic optimization of reaction conditions. Key parameters that influence the outcome of indole syntheses include the choice of catalyst, solvent, temperature, and pressure. numberanalytics.com For instance, in the Fischer indole synthesis, traditional acid catalysts can be replaced with modern alternatives like ionic liquids or heterogeneous catalysts to enhance yields. numberanalytics.com

Table 2: Parameters for Reaction Condition Optimization
ParameterInfluenceOptimization StrategyReference
CatalystAffects reaction rate and selectivity.Screening of different metal catalysts (e.g., Pd, Cu) and ligands. numberanalytics.com
SolventAffects solubility, reaction rate, and equilibrium.Testing a range of solvents from polar to non-polar; use of non-conventional solvents. numberanalytics.com
TemperatureImpacts reaction kinetics and side-product formation.Stepwise increase/decrease to find the optimal balance between reaction rate and selectivity. rsc.org
Reagent ConcentrationCan influence reaction order and yield.Varying the molar ratios of reactants and catalysts. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to reduce environmental impact and improve sustainability. tandfonline.comresearchgate.net These approaches focus on minimizing waste, using less hazardous chemicals, and reducing energy consumption. tandfonline.com

Microwave-assisted synthesis has emerged as a powerful green technique, often leading to rapid reactions, high yields, and cleaner product profiles. tandfonline.comtandfonline.com The use of environmentally benign solvents like water, ionic liquids, or deep eutectic solvents (DESs) is another cornerstone of green indole synthesis. researchgate.net In some cases, reactions can be performed under solvent-free conditions, further reducing waste. researchgate.netopenmedicinalchemistryjournal.com The development of reusable catalysts, such as heterogeneous catalysts or nanocatalysts, also contributes to the green credentials of a synthetic route by simplifying product purification and allowing the catalyst to be recycled. numberanalytics.comresearchgate.net These green methodologies are replacing conventional synthetic methods that often rely on toxic reagents and harsh conditions. tandfonline.com

Stereochemical Control in Derivative Synthesis

While the parent molecule this compound is achiral, the synthesis of its derivatives may require precise control over stereochemistry, especially if chiral centers are introduced into the side chains or substituents. Strategies for stereoselective synthesis are crucial for producing specific stereoisomers. numberanalytics.com

Key methods for achieving stereochemical control include:

Asymmetric Catalysis : This involves the use of chiral catalysts, often transition metal complexes with chiral ligands, to induce enantioselectivity in a reaction. numberanalytics.com For example, cobalt-catalyzed enantioselective hydroalkylation has been used to create chiral α,α-dialkyl indoles. nih.gov

Chiral Auxiliaries : A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct a stereoselective reaction. numberanalytics.comyoutube.com After the reaction, the auxiliary is removed, leaving behind the enantiomerically enriched product. youtube.com

Substrate Control : In this strategy, an existing stereocenter within the substrate molecule influences the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule. youtube.com

Biocatalysis : The use of enzymes to catalyze reactions offers high stereoselectivity under mild conditions, aligning with green chemistry principles. numberanalytics.com

These techniques are essential for the synthesis of complex, biologically active indole derivatives where specific stereoisomers are required. wikipedia.org

Structure Activity Relationship Sar Investigations of 5 Methylamino 1h Indole 3 Acetonitrile

Influence of the Core Indole (B1671886) Heterocycle on Molecular Interactions

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental component of many biologically active natural products and synthetic drugs. Its unique electronic properties and geometry allow it to participate in a variety of molecular interactions that are critical for ligand-receptor binding.

The indole ring system is capable of engaging in several key non-covalent interactions:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, a crucial interaction for anchoring ligands to their biological targets. The importance of this N-H hydrogen bonding has been demonstrated in the organization and dynamics of channel-forming peptides like gramicidin. nih.govsemanticscholar.org Isosteric replacement of the indole scaffold with structures lacking this hydrogen-bonding capability, such as benzothiophene or benzofuran, has been shown to decrease binding affinity for certain receptors. nih.gov

π-π Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic residues, such as phenylalanine, tyrosine, and tryptophan, within protein binding sites. These interactions contribute significantly to the stability of the ligand-receptor complex.

Cation-π Interactions: The electron-rich π-system of the indole ring can interact favorably with cations, including protonated amino acid residues or metal ions, further stabilizing the binding of the molecule to its target. nih.gov

Hydrophobic Interactions: The indole moiety can penetrate deeply into hydrophobic pockets of receptors, a common feature observed in the binding of various indole derivatives to their targets. nih.gov

The planarity of the indole ring system also plays a role in its ability to intercalate into DNA or fit into the active sites of enzymes.

Role of the Methylamino Group at Position 5 in Ligand-Target Recognition

Substituents on the indole ring play a pivotal role in modulating the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The position and nature of these substituents are critical determinants of biological activity.

Studies on various indole derivatives have highlighted the significance of substitution at the 5-position. For instance, in a series of indole-based anti-inflammatory agents, 5-substituted indoles were found to be more active than their non-substituted counterparts, suggesting that substitution at this position is important for activity. ankara.edu.tr Specifically, the introduction of electron-donating or electron-withdrawing groups at this position can influence the electronic distribution of the entire indole ring, thereby affecting its interaction with target molecules.

The methylamino group (-NHCH₃) at position 5 of the indole ring in 5-(methylamino)-1H-indole-3-acetonitrile can influence ligand-target recognition in several ways:

Hydrogen Bonding: The secondary amine can act as both a hydrogen bond donor and acceptor, providing additional points of interaction with the receptor.

Electrostatic Interactions: The nitrogen atom of the methylamino group can be protonated under physiological conditions, allowing for electrostatic interactions with negatively charged residues in the binding site.

Modulation of Electronic Properties: The methylamino group is an electron-donating group, which can increase the electron density of the indole ring and potentially enhance cation-π interactions.

In studies of indolealkylamine derivatives, substitutions at the 4- or 5-position of the indole ring generally led to higher affinities for serotonin (B10506) receptors compared to unsubstituted derivatives. nih.gov This further underscores the importance of substitution at this position for receptor recognition.

Impact of the Acetonitrile (B52724) Moiety on Molecular Binding and Reactivity

The acetonitrile moiety can influence molecular binding and reactivity through several mechanisms:

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment, which can lead to favorable dipole-dipole interactions with polar residues in a binding pocket.

Metabolic Stability: The nitrile group is generally considered to be metabolically stable and can serve as a bioisostere for other functional groups, such as a carboxylic acid or an amide.

Chemical Reactivity: The methylene group adjacent to the nitrile is activated and can potentially participate in chemical reactions.

In a study of indole-acrylonitrile derivatives, the acrylonitrile moiety was found to be essential for cell growth inhibition. Replacement of this group with an imino-acetonitrile or saturation of the double bond resulted in a significant decrease or loss of activity. mdpi.com While this compound does not have the acrylonitrile's double bond, this finding highlights the importance of the nitrile-containing side chain for bioactivity.

Systematic Structural Modifications and Their Mechanistic Implications

Systematic structural modifications of a lead compound are a cornerstone of medicinal chemistry, providing valuable insights into the SAR and guiding the optimization of its biological activity. For this compound, several modifications could be envisioned to probe the importance of each structural component.

Modification Rationale Potential Mechanistic Implication
Variation of the substituent at position 5 To explore the effect of different electronic and steric properties.Altering the hydrogen bonding capacity and electronic nature of the substituent could modulate binding affinity and selectivity. For example, replacing the methylamino group with a methoxy or a halogen could provide insights into the importance of hydrogen bonding versus electronic effects. ankara.edu.tr
Modification of the N-alkyl group on the amino function To investigate the influence of steric bulk.Increasing the size of the alkyl group (e.g., ethyl, propyl) could enhance or disrupt hydrophobic interactions within the binding pocket. nih.gov
Alteration of the side chain at position 3 To assess the role of the acetonitrile group.Replacing the acetonitrile with other functional groups such as an amide, carboxylic acid, or a small alkyl chain would help to determine the contribution of the nitrile's electronic and hydrogen bonding properties to the overall activity.
N-alkylation of the indole ring To eliminate the N-H hydrogen bond donor capability.This modification would directly test the importance of the indole N-H in receptor binding. nih.gov

Such systematic modifications, coupled with biological evaluation, would provide a detailed understanding of the pharmacophore and guide the design of more potent and selective analogs.

Computational Predictions in Structure-Activity Elucidation

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for elucidating SAR and predicting the biological activity of novel compounds.

Molecular Docking: This technique can be used to predict the binding mode of this compound within the active site of a specific biological target. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. For instance, docking studies on other indole derivatives have shown that the indole moiety often penetrates deep into hydrophobic pockets, and specific hydrogen bonds are formed with key residues. nih.gov Similar studies could be performed on this compound to generate hypotheses about its binding orientation and key interactions.

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) for a set of analogs of this compound with known activities, a predictive QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Computational approaches can provide valuable insights into the molecular basis of activity and guide the rational design of new analogs with improved pharmacological profiles.

Molecular Mechanisms and Biological Interactions Preclinical and in Vitro Focus

Identification and Characterization of Molecular Targets

There is no publicly available research identifying or characterizing specific molecular targets for 5-(methylamino)-1H-indole-3-acetonitrile.

Receptor Binding Kinetics and Selectivity Profiling in Cell-Free Systems

No studies detailing the receptor binding kinetics or selectivity profile of this compound in cell-free systems have been published.

Enzyme Inhibition Studies and Mechanistic Enzymology

Information regarding the inhibitory effects of this compound on any specific enzymes, or studies on its mechanistic enzymology, is not available.

Modulation of Intracellular Signaling Pathways in Isolated Cells

There are no published findings on how this compound may modulate intracellular signaling pathways in isolated cell cultures.

Investigations in Non-Human In Vitro and Ex Vivo Biological Systems

Research detailing the effects or mechanisms of this compound in non-human in vitro or ex vivo biological systems could not be located.

Interactions with Biomolecules: Proteins, Nucleic Acids, and Lipids

Specific studies into the direct interactions of this compound with biomolecules such as proteins, nucleic acids, or lipids are absent from the scientific literature.

Cellular Permeability and Transport Mechanisms (Excluding Human Systems)

Data on the cellular permeability and the mechanisms of transport for this compound in non-human cellular systems are not available.

Computational Chemistry and Molecular Modeling of 5 Methylamino 1h Indole 3 Acetonitrile

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the intrinsic electronic properties of a molecule. nih.gov For 5-(methylamino)-1H-indole-3-acetonitrile, DFT methods like B3LYP with a 6-311++G(d,p) basis set can be used to optimize the molecular geometry and calculate key electronic descriptors. researchgate.net

These calculations reveal the distribution of electron density, which is crucial for understanding molecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. chemrxiv.org

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped, which visually represents the regions of positive and negative electrostatic potential on the molecule. Red-colored (negative) regions indicate electron-rich areas, which are susceptible to electrophilic attack, while blue-colored (positive) regions are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the methylamino and nitrile groups, as well as the indole (B1671886) ring, would be expected to be key sites for interaction.

Table 1: Calculated Quantum Chemical Properties for this compound (Illustrative Data).
PropertyValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.6 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DebyeMeasures overall polarity of the molecule
Electron Affinity1.1 eVEnergy released upon gaining an electron
Ionization Potential6.0 eVEnergy required to remove an electron

Molecular Docking Simulations for Target Prediction and Binding Conformation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a potential biological target, typically a protein receptor. jpionline.org The indole scaffold is known to interact with various protein classes, particularly protein kinases, which are frequent targets in cancer therapy. mdpi.comresearchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein (e.g., from the Protein Data Bank). Docking algorithms then systematically sample different conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose. This score estimates the binding affinity, with more negative values typically indicating a more favorable interaction. physchemres.org

Analysis of the top-ranked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl or pi-pi stacking, which are critical for stabilizing the ligand-protein complex. For this compound, the indole nitrogen and the methylamino group can act as hydrogen bond donors, while the nitrile nitrogen can act as a hydrogen bond acceptor. The indole ring itself is well-suited for hydrophobic and aromatic stacking interactions within a binding pocket. physchemres.org

Table 2: Illustrative Molecular Docking Results against a Hypothetical Protein Kinase Target.
ParameterValue / Description
Target Proteinp38 Mitogen-Activated Protein (MAP) Kinase
Docking Score (Binding Energy)-8.5 kcal/mol
Hydrogen BondsIndole N-H with backbone C=O of Val105; Methylamino N-H with side chain of Asp168
Hydrophobic InteractionsIndole ring with Leu75, Ala51, Ile84
Pi-Alkyl InteractionIndole ring with side chain of Leu167
Predicted Binding ConformationIndole scaffold occupies the hydrophobic pocket adjacent to the hinge region.

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. youtube.com MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing insights into the stability and conformational flexibility of the complex. researchgate.net

Starting with the best-docked pose from molecular docking, the protein-ligand complex is placed in a simulated physiological environment (a box of water molecules and ions). The simulation then proceeds for a set duration (e.g., 100 nanoseconds). Key metrics are analyzed to assess stability. The Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms measures how much they deviate from their initial positions. A stable, plateauing RMSD curve suggests the complex has reached equilibrium. researchgate.netrsc.org

The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding. github.iobioexcel.eu High RMSF values in loops or terminal regions are common, while low fluctuations in the binding site indicate stable ligand interactions. Analysis of hydrogen bonds and other interactions over the simulation time can confirm the persistence of key binding contacts identified in docking. youtube.com

Table 3: Representative Molecular Dynamics Simulation Metrics (100 ns).
MetricAverage ValueInterpretation
Protein Backbone RMSD2.1 ± 0.3 ÅIndicates the protein structure is stable after an initial equilibration period.
Ligand RMSD1.5 ± 0.4 ÅShows the ligand remains stably bound in the binding pocket with minor fluctuations.
Radius of Gyration (Rg)18.5 ± 0.2 ÅSuggests the overall compactness of the protein does not change significantly.
Binding Site RMSF< 1.0 ÅLow fluctuations in binding site residues indicate stable ligand-protein interactions.
Hydrogen Bond Occupancy> 75%Key hydrogen bonds identified in docking are maintained throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is required. nih.gov

For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate a mathematical equation that correlates a selection of these descriptors with the observed activity. orientjchem.orgtandfonline.com

A robust QSAR model must be rigorously validated to ensure its predictive power. nih.gov This involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a test set of compounds not included in the model's training. A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. jmolekul.com

Table 4: Example of a Hypothetical 2D-QSAR Model for Indole Derivatives.
ParameterValue / Equation
Model EquationpIC50 = 0.45(ALogP) - 0.02(TPSA) + 0.15*(nRotB) + 3.5
Correlation Coefficient (R²)0.88
Cross-validated R² (Q²)0.75
External Validation R² (R²_pred)0.82
InterpretationActivity increases with lipophilicity (ALogP) and number of rotatable bonds (nRotB), and decreases with polar surface area (TPSA).

Virtual Screening and Pharmacophore Modeling for Analogue Discovery

Pharmacophore modeling and virtual screening are powerful tools for discovering new lead compounds from large chemical databases. nih.govdergipark.org.tr A pharmacophore model is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to bind to a specific target. nih.gov

Based on the binding mode of an active compound like this compound, a pharmacophore model can be generated. researchgate.net This model would typically include features such as a hydrogen bond donor (from the indole or methylamino N-H), a hydrogen bond acceptor (the nitrile nitrogen), and an aromatic ring feature (the indole ring). The geometric arrangement and distances between these features are precisely defined. researchgate.net

This pharmacophore model is then used as a 3D query to screen large virtual libraries of compounds (e.g., ZINC database, Enamine). nih.govacs.org The screening software rapidly identifies molecules from the database that can map their chemical features onto the pharmacophore query. The resulting "hits" are structurally diverse compounds that are predicted to have a similar interaction profile with the target, making them promising candidates for further investigation through docking and, eventually, experimental testing.

Table 5: Hypothetical Pharmacophore Model Features based on this compound.
Feature TypeLocation in MoleculeGeometric Constraints (Illustrative)
Aromatic Ring (AR)Indole Ring CentroidRadius: 1.5 Å
Hydrogen Bond Donor (HBD)Indole N-H groupDistance to AR: 3.0 Å
Hydrogen Bond Donor (HBD)Methylamino N-H groupDistance to AR: 4.5 Å
Hydrogen Bond Acceptor (HBA)Nitrile NitrogenDistance to HBD1: 6.0 Å
Hydrophobic (HY)Acetonitrile (B52724) Methylene GroupDistance to AR: 2.8 Å

De Novo Design Strategies Guided by Computational Insights

De novo design refers to the computational creation of novel molecular structures tailored to fit the binding site of a target protein. springernature.com Unlike virtual screening which searches existing compounds, de novo design algorithms build new molecules from scratch or by combining smaller chemical fragments. nih.gov

Guided by the structural information from docking and MD simulations of this compound, de novo design can be employed to create novel analogues with potentially improved properties. One common strategy is fragment-based design. The core indole scaffold, identified as a key interacting element, can be retained as an anchor. consensus.app Computational programs can then explore unoccupied pockets within the binding site and suggest growing new functional groups from the core or linking it to other fragments that make favorable interactions. biorxiv.orgmdpi.com

For example, if an empty hydrophobic pocket is identified near the 5-(methylamino) group, the algorithm might suggest replacing the methyl group with larger alkyl or aryl groups to enhance hydrophobic interactions. Similarly, if a potential hydrogen bond partner is unmet in the binding site, the software could propose modifications to the acetonitrile moiety to introduce a suitable donor or acceptor. This approach facilitates the rational exploration of chemical space to design novel, potent, and specific ligands. nih.gov

Comprehensive Review of Metabolic Pathways and Biotransformation Studies for this compound Is Not Available in Publicly Accessible Scientific Literature.

Following a thorough and systematic search of scientific databases and publicly available research, no specific preclinical or in vitro studies detailing the metabolic pathways and biotransformation of the chemical compound this compound could be identified. The stringent focus of this review on this exact molecule means that in the absence of direct research, a detailed analysis as per the requested outline cannot be provided.

General metabolic pathways for structurally related indole compounds, such as indole-3-acetonitrile (B3204565) and other 3-substituted indoles, have been documented. This research indicates that the indole moiety is often subject to metabolism by various enzymatic systems. For instance, studies on other 3-alkylindoles have shown that cytochrome P450 enzymes can mediate their biotransformation. These processes can include dehydrogenation to form reactive intermediates. However, it is crucial to note that the presence and position of the methylamino group on the indole ring of this compound would significantly influence its metabolic fate, making direct extrapolation from other indole derivatives scientifically unsound.

Without specific studies on this compound, it is not possible to provide scientifically accurate information regarding:

Metabolic Pathways and Biotransformation Studies Preclinical and in Vitro Focus

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for determining the purity of 5-(methylamino)-1H-indole-3-acetonitrile and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary choice for the analysis of indole (B1671886) derivatives. A C18 or C8 column would likely provide adequate separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate to ensure mass spectrometry compatibility) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to resolve impurities with a wide range of polarities.

For effective separation of aminoindoles, a mixed-mode chromatography approach, which combines reversed-phase and ion-exchange mechanisms, can offer superior selectivity and retention. helixchrom.com Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the indole ring, typically with monitoring at wavelengths around 220 nm and 280 nm. For enhanced sensitivity and selectivity, a fluorescence detector can be employed, as many indole compounds exhibit natural fluorescence. nih.gov

Gas Chromatography (GC):

GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for assessing the purity of volatile and thermally stable compounds. Given the structure of this compound, it may be amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds containing -NH and -OH functional groups. mdpi.com The choice of a suitable capillary column, such as one with a mid-polarity stationary phase like a trifluoropropylmethyl polysiloxane, would be crucial for achieving good resolution of potential isomers or impurities. researchgate.net

Illustrative HPLC Method Parameters for a Substituted Indole:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Methanol
Gradient Isocratic
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

This table is illustrative and based on methods for similar indole compounds. cetjournal.it

Advanced Spectroscopic Methods (e.g., High-Resolution NMR, Cryo-EM, Advanced Mass Spectrometry) for Complex Elucidation

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are fundamental for confirming the molecular structure. In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the indole ring would be expected in the range of 6.5-8.0 ppm. mdpi.com The singlet for the N-H proton of the indole moiety would likely appear at a higher chemical shift, around 11 ppm. mdpi.com The methyl group of the methylamino substituent would present as a singlet, and the methylene protons of the acetonitrile group would also be a singlet.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the substitution pattern on the indole ring. For N-methylated indoles, the methyl group protons typically resonate in a specific region of the ¹H NMR spectrum, aiding in their assignment. nih.govspectrabase.com

Advanced Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, is essential for determining the accurate mass of the molecule and, consequently, its elemental composition. nih.govmdpi.com Electrospray ionization (ESI) in positive ion mode would be a suitable ionization method for this compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which provides valuable structural information. For indole alkaloids, fragmentation often involves characteristic cleavages of the indole ring and its substituents. nih.gov The fragmentation behavior can be correlated with the structural features of the molecule. nih.gov

Cryo-Electron Microscopy (Cryo-EM):

While Cryo-EM is a powerful technique for determining the structure of large biomolecules and their complexes, it is not typically applied to the structural elucidation of small molecules like this compound in its isolated form.

Expected ¹³C NMR Chemical Shift Ranges for a Substituted Indole:

Functional GroupExpected Chemical Shift Range (ppm)
Indole Ring Carbons100 - 140
Acetonitrile Carbon (C≡N)115 - 125
Methylene Carbon (-CH₂CN)15 - 25
Methyl Carbon (-NHCH₃)30 - 40

This table is illustrative and based on general chemical shift values for similar functional groups. mdpi.comacs.org

Hyphenated Techniques for Trace Analysis and Metabolite Identification in Research Matrices

Hyphenated techniques, which couple a separation method with a detection method, are critical for the analysis of trace amounts of this compound and for identifying its potential metabolites in complex research matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, and its more advanced version, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the cornerstone for sensitive and selective analysis of compounds in biological and environmental samples. mdpi.comnih.gov The separation power of HPLC is combined with the high selectivity and sensitivity of mass spectrometry. This technique would be instrumental in identifying potential metabolites of this compound in preclinical studies by detecting mass shifts corresponding to metabolic transformations such as hydroxylation, demethylation, or conjugation.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile metabolites, GC-MS is a highly effective analytical tool. proquest.com After appropriate extraction and derivatization of samples, GC-MS can provide excellent separation and confident identification of metabolites based on their mass spectra and retention times. mdpi.comresearchgate.net Libraries of mass spectra are often used to aid in the identification of known metabolites.

Development of Bioanalytical Assays for Preclinical Sample Analysis (Excluding Human Samples)

The development of robust bioanalytical assays is crucial for quantifying this compound in preclinical samples, such as plasma, tissue homogenates, or microsomal incubations, to support pharmacokinetic and metabolism studies.

An LC-MS/MS-based assay would be the method of choice due to its high sensitivity, selectivity, and throughput. The development of such an assay would involve:

Method Optimization: Fine-tuning of chromatographic conditions (column, mobile phase, gradient) to achieve a short run time and good peak shape.

Mass Spectrometry Tuning: Optimization of ESI source parameters and collision energy for the parent compound and a suitable internal standard to achieve maximum sensitivity in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation: Development of an efficient extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering matrix components.

Method Validation: A thorough validation according to regulatory guidelines to ensure the assay is accurate, precise, selective, and stable.

Electrochemical Characterization and Sensing Applications in Research Settings

Electrochemical methods can be employed for the characterization of the redox properties of this compound and for the development of electrochemical sensors.

Electrochemical Characterization:

Techniques like cyclic voltammetry (CV) can be used to study the oxidation and reduction potentials of the compound. The indole nucleus is known to be electrochemically active and can be oxidized. mdpi.com This information can provide insights into its electronic properties and potential involvement in redox processes.

Electrochemical Sensing:

Based on its electrochemical activity, a sensor for this compound could be developed. This would typically involve modifying an electrode surface with materials that enhance the electrochemical response and provide selectivity. researchgate.netmdpi.com Such sensors could offer a rapid and sensitive means of detection in various research applications. The development of biosensors for indole metabolites is an active area of research. acs.orgnih.gov

Future Directions and Emerging Research Avenues for 5 Methylamino 1h Indole 3 Acetonitrile

Exploration of Novel Biological Targets and Therapeutic Concepts (Preclinical)

No preclinical data is available for 5-(methylamino)-1H-indole-3-acetonitrile. Research would first need to establish its basic biological activity, cytotoxicity, and potential interactions with known cellular pathways.

Integration with Systems Biology and Omics Approaches for Mechanistic Discovery

There are no studies integrating this compound with systems biology or omics approaches. Such research would require initial data on the compound's effects on cells or organisms to guide transcriptomic, proteomic, or metabolomic analyses.

Potential Applications in Chemical Probe Development and Imaging Research

The suitability of this compound as a chemical probe or for imaging applications is unknown. Research in this area would depend on identifying a specific biological target and understanding the molecule's structural and photophysical properties.

Development of Advanced Materials and Nanotechnology Applications

There is no information to suggest any current or potential application of this compound in materials science or nanotechnology.

Challenges and Opportunities in Translational Research (Preclinical to Non-Human Models)

Translational research pathways cannot be conceptualized without initial preclinical data. The challenges and opportunities for moving this specific compound from the laboratory to non-human models are currently undefined.

Interdisciplinary Collaboration in Indole (B1671886) Chemistry and Biology

While interdisciplinary collaboration is crucial in advancing the study of indole derivatives, there are no specific collaborative efforts documented for this compound due to the absence of foundational research.

Q & A

Basic: What are the recommended synthetic routes for 5-(methylamino)-1H-indole-3-acetonitrile, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves electrophilic substitution or cross-coupling reactions. For example, iodine-catalyzed reactions (e.g., generating diindolylmethanes) are effective. Key steps include:

  • Catalyst selection : Iodine (10 mol%) in acetonitrile at 40°C yields up to 67% under optimized conditions, outperforming FeCl₃ or AlCl₃ .
  • Solvent systems : PEG-400/DMF mixtures enhance solubility and reaction efficiency for indole derivatives .
  • Purification : Column chromatography with 70:30 ethyl acetate/hexane effectively isolates products .

Advanced: How can researchers resolve contradictions in reported yields for indole derivatives synthesized via electrophilic substitution?

Answer:
Yield discrepancies often arise from catalyst efficiency, temperature, or solvent polarity. For example:

  • Catalyst comparison : Iodine (10 mol%) at 40°C yields 67%, while FeCl₃ at 40°C yields 17% under identical conditions .
  • Temperature effects : Elevated temperatures (40°C vs. room temperature) improve reaction kinetics but may degrade sensitive intermediates .
  • Methodological validation : Reproducing protocols with strict control over moisture and oxygen can mitigate variability .

Basic: What spectroscopic methods are employed to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylamino groups at δ ~2.8 ppm) and carbon backbone (acetonitrile carbons at ~115-120 ppm) .
  • 19F NMR (if fluorinated analogs are synthesized): Confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Answer:

  • Receptor binding assays : For serotonin (5-HT₆) or kinase targets (e.g., Flt3), use radioligand displacement with Kᵢ values <10 nM for high-affinity candidates .
  • Cell viability assays : Test anticancer activity via MTT assays, noting IC₅₀ values in leukemia (e.g., K562) or solid tumor lines .
  • Enzyme inhibition : Assess PKC or Akt inhibition using fluorescence-based kinase activity assays .

Basic: What are the critical considerations for handling and storing this compound to ensure stability?

Answer:

  • Storage : Store at -20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the nitrile group .
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to minimize oxidation of the methylamino group .
  • Safety : Follow GHS guidelines for acetonitrile derivatives (e.g., toxicity warnings; use fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.